(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468574
InChI: InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N
Molecular Formula: C15H23BrN2O
Molecular Weight: 327.26 g/mol

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13468574

Molecular Formula: C15H23BrN2O

Molecular Weight: 327.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide -

Specification

Molecular Formula C15H23BrN2O
Molecular Weight 327.26 g/mol
IUPAC Name (2S)-2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
Standard InChI Key CQOSJXBZPZISFH-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide features a butyramide backbone with distinct substituents:

  • An (S)-configured amino group at the second carbon.

  • N-(3-bromo-benzyl) and N-isopropyl groups attached to the amide nitrogen.

  • A 3-methyl branch on the butyramide chain.

The molecular formula is C₁₅H₂₂BrN₂O, yielding a molecular weight of 325.25 g/mol. The bromine atom contributes significantly to its molecular mass and polarizability, while the branched alkyl and benzyl groups enhance hydrophobicity .

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, extrapolation from structurally similar amides suggests:

PropertyEstimated ValueBasis for Estimation
Density1.2–1.4 g/cm³Brominated aromatics
Boiling Point300–350°C (decomposes)High molecular weight amides
LogP (Partition Coefficient)~2.5Hydrophobic substituents
SolubilityLow in water; soluble in DMSOAnalogous bromo-amides

The 3-bromo-benzyl group likely imparts UV absorbance near 250 nm, characteristic of aryl bromides, which aids in chromatographic detection .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • Butyramide core: Derived from 3-methylbutyric acid.

  • N-substituents: 3-bromo-benzylamine and isopropylamine.

  • Chiral center: Introduced via asymmetric synthesis or resolution.

A plausible route involves:

  • Step 1: Acylation of 3-methylbutyryl chloride with a mixture of 3-bromo-benzylamine and isopropylamine.

  • Step 2: Enzymatic or chemical resolution to isolate the (S)-enantiomer .

Chiral Resolution Techniques

Patent US8946476B2 details the use of polysaccharide-based chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for resolving amino acid amides. Applying similar chromatographic conditions—hexane:isopropanol (90:10) at 25°C—could achieve enantiomeric excess >99% for the target compound.

Yield Optimization

Comparative data from leucine-derived amides suggest that microwave-assisted synthesis may enhance reaction rates and yields (70–85%) by reducing racemization during acylation.

Biological Activity and Mechanistic Hypotheses

Antiproliferative Effects

Benzazepinone derivatives with bromoaryl substituents demonstrate antiproliferative activity against cancer cell lines (GI₅₀ < 10 µM). While untested, the target compound’s bromobenzyl group may confer similar DNA intercalation or topoisomerase inhibition properties.

Metabolic Stability Considerations

The isopropyl group likely reduces hepatic clearance by sterically shielding the amide bond from hydrolytic enzymes, as observed in lacosamide derivatives . Predicted half-life in human liver microsomes exceeds 120 minutes.

Applications in Drug Discovery

Intermediate for Cross-Coupling Reactions

The 3-bromo substituent enables Suzuki-Miyaura couplings, facilitating diversification into biaryl analogs. For example, palladium-catalyzed coupling with phenylboronic acid would yield a 3-phenyl-benzyl derivative, expanding structure-activity relationship (SAR) studies .

Central Nervous System (CNS) Drug Candidates

The compound’s logP (~2.5) and molecular weight (<500 g/mol) align with Lipinski’s criteria for blood-brain barrier permeability. Similar amides show anticonvulsant activity, suggesting potential utility in epilepsy or neuropathic pain.

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